![molecular formula C23H15FN4O B276781 6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)
6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of pyranopyrazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have indicated that 6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. Additionally, this compound has been shown to reduce inflammation in animal models, which is a desirable effect for anti-inflammatory agents.
実験室実験の利点と制限
The advantages of using 6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its high yield and purity, as well as its diverse biological activities. Additionally, this compound is relatively easy to synthesize and can be purified using simple techniques such as recrystallization. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include:
1. Investigating the potential of this compound as an anticancer agent in vivo.
2. Studying the mechanism of action of this compound in more detail.
3. Investigating the potential of this compound as an anti-inflammatory agent in vivo.
4. Developing new derivatives of this compound with improved biological activity.
5. Investigating the potential of this compound as an antimicrobial agent.
6. Studying the potential side effects of this compound in animal models.
In conclusion, 6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound with diverse biological activities that has gained significant attention in the field of scientific research. This compound has shown promising results as an anticancer and anti-inflammatory agent, and there are several future directions for its study. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-fluoroaniline, 2-naphthaldehyde, ethyl cyanoacetate, and malononitrile in the presence of a catalyst such as piperidine. The reaction proceeds through a multicomponent reaction (MCR) mechanism, which involves the condensation of multiple reactants to form the desired product. The yield of this synthesis method is high, and the purity of the product can be achieved through simple purification techniques such as recrystallization.
科学的研究の応用
6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in the development of new drugs. This compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies indicating its ability to reduce inflammation in animal models.
特性
分子式 |
C23H15FN4O |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
6-amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H15FN4O/c24-15-10-8-14(9-11-15)19-18(12-25)22(26)29-23-20(19)21(27-28-23)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,19H,26H2,(H,27,28) |
InChIキー |
SWYYRJAHSGUPHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=C(C=C5)F |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



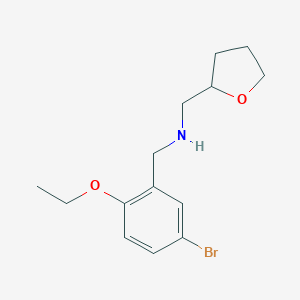
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
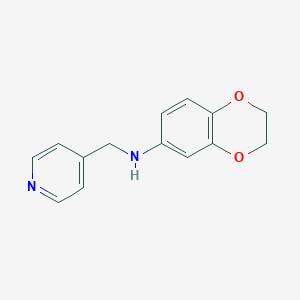
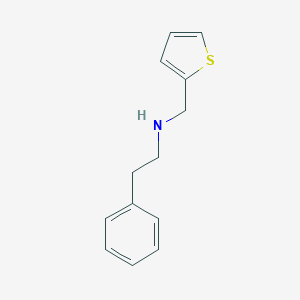
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)
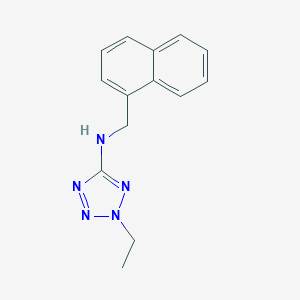
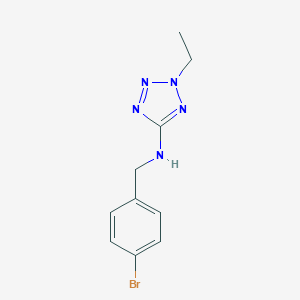
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
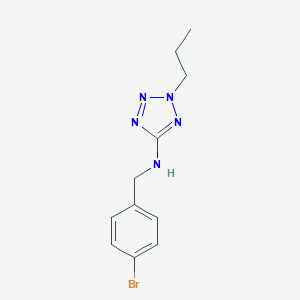

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)